3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core, substituted with a 4-methoxyphenyl group, a 4-methyl group, and a 2,6-dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the 4-Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,6-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
Uniqueness
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is unique due to the presence of both the 4-methyl and 2,6-dimethoxybenzoate groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H22O7 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-19-14-18(32-26(28)24-21(30-3)6-5-7-22(24)31-4)12-13-20(19)33-25(27)23(15)16-8-10-17(29-2)11-9-16/h5-14H,1-4H3 |
InChI Key |
ZSAUACKNPZDHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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